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molecular formula C9H14O B8745439 4-(Propan-2-ylidene)cyclohexan-1-one CAS No. 19620-36-1

4-(Propan-2-ylidene)cyclohexan-1-one

Cat. No. B8745439
M. Wt: 138.21 g/mol
InChI Key: UJYNKPIXFNHCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09211269B2

Procedure details

p-Toluenesulfonic acid (31.16 g, 164 mmol) was added to a solution of ketal (2, 23.0 g, 126 mmol) in acetone (2.3 L) and water (138 mL). The reaction mixture was heated to reflux and maintained at reflux for 3.5 h. The mixture was cooled to room temperature, treated with saturated sodium bicarbonate (60 mL) and concentrated under vacuum. The resulting oily residue was extracted with ethyl acetate (2×130 mL), washed with water (100 mL), then brine (100 mL), and dried over sodium sulfate. The filtered organic layer was concentrated under vacuum to give an oil. Weight: 16 g. Weight yield: 92%. 1H-NMR (400 MHz, CDCl3): δ 1.69 (s, 6H), 2.35 (t, 4H), 2.50 (t, 4H). MS (APCI method): No molecular ion peak was observed (Note: 1H-NMR showed the presence of ˜2% of ketal 2 but used without purification).
Quantity
31.16 g
Type
reactant
Reaction Step One
[Compound]
Name
ketal
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12](=O)(O)[O-].[Na+].[CH3:17][C:18]([CH3:20])=[O:19]>O>[C:2](=[C:1]1[CH2:11][CH2:20][C:18](=[O:19])[CH2:17][CH2:6]1)([CH3:12])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
31.16 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
ketal
Quantity
23 g
Type
reactant
Smiles
Name
Quantity
2.3 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
138 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The resulting oily residue was extracted with ethyl acetate (2×130 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), and dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
used without purification)

Outcomes

Product
Name
Type
Smiles
C(C)(C)=C1CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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